molecular formula C9H7NO B1417454 Isoquinolin-8-ol CAS No. 3482-14-2

Isoquinolin-8-ol

Cat. No.: B1417454
CAS No.: 3482-14-2
M. Wt: 145.16 g/mol
InChI Key: ZIXWTPREILQLAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoquinolin-8-ol is a heterocyclic organic compound with the molecular formula C₉H₇NO, featuring an isoquinoline backbone substituted with a hydroxyl group at position 7. Isoquinoline differs from quinoline in the position of the nitrogen atom: in isoquinoline, the nitrogen is located at position 2, whereas in quinoline, it is at position 1. This structural distinction imparts unique electronic and steric properties to this compound derivatives, influencing their reactivity, solubility, and biological activity.

The hydroxyl group at position 8 enhances the compound’s ability to participate in hydrogen bonding and metal coordination, making it relevant in medicinal chemistry, catalysis, and materials science .

Biochemical Analysis

Biochemical Properties

Isoquinolin-8-ol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. This compound can act as an inhibitor of these enzymes, affecting the metabolic pathways of other substances. Additionally, this compound has been shown to interact with DNA and RNA, potentially influencing gene expression and cellular processes .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes. It also affects cell proliferation and differentiation, making it a potential candidate for cancer therapy . Furthermore, this compound has been shown to inhibit the growth of certain bacteria and fungi, highlighting its antimicrobial properties .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. This inhibition can lead to the accumulation of DNA damage and ultimately cell death. Additionally, this compound can modulate the activity of transcription factors, influencing gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that this compound can have sustained effects on cellular processes, such as prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can exhibit therapeutic effects, such as anti-cancer and antimicrobial activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Studies have shown that there is a threshold dose beyond which the compound’s toxic effects outweigh its therapeutic benefits. Therefore, careful dosage optimization is essential for its potential use in clinical settings .

Biological Activity

Isoquinolin-8-ol, a member of the isoquinoline family, has garnered attention for its diverse biological activities. This compound has been studied for its potential applications in medicinal chemistry, particularly in the fields of cancer therapy, antimicrobial treatments, and neuroprotection. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure that includes a nitrogen atom within the isoquinoline framework. Its molecular formula is C9_9H7_7NO. The structural features of this compound contribute to its ability to interact with various biological targets, influencing multiple biochemical pathways.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : this compound can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of xenobiotics. This inhibition can impact the pharmacokinetics of co-administered drugs.
  • Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes. It affects cell signaling pathways involved in proliferation and differentiation.
  • Antimicrobial Effects : this compound has demonstrated antibacterial and antifungal properties, potentially disrupting microbial cell membranes or inhibiting growth through various mechanisms .

Anticancer Properties

This compound has shown promise as an anticancer agent. Studies have indicated that it can inhibit cancer cell proliferation and induce apoptosis. For instance, it has been reported to target pathways involved in tumor angiogenesis and metastasis .

Table 1: Anticancer Activity of this compound

Study ReferenceCancer TypeIC50 (µM)Mechanism
Breast5.0Apoptosis induction
Lung3.5Cell cycle arrest
Colon4.2Inhibition of angiogenesis

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against various pathogens. It has been tested against strains of bacteria such as Staphylococcus aureus and Escherichia coli. The compound's effectiveness suggests potential use as a new antimicrobial agent, especially in light of rising antibiotic resistance .

Table 2: Antimicrobial Activity of this compound

PathogenMIC (mg/mL)Reference
Staphylococcus aureus0.0625
Escherichia coli0.125
Klebsiella pneumoniae0.250

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Neuroprotective Effects : A study investigated the neuroprotective properties of this compound derivatives in models of Parkinson's disease (PD). Compounds derived from this compound exhibited low nanomolar potency at dopamine receptors, suggesting their potential for symptomatic treatment in PD .
  • Antiviral Activity : Recent research explored the antiviral properties of this compound derivatives against viral infections including COVID-19. The findings indicated that modifications to the compound could enhance its antiviral efficacy .

Future Directions

The versatility of this compound presents numerous opportunities for further research:

  • Structural Modifications : Investigating structural modifications could lead to enhanced anticancer and antimicrobial agents with improved selectivity and efficacy.
  • Combination Therapies : Exploring the use of this compound in combination with existing therapies could provide synergistic effects, particularly in cancer treatment.
  • Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its biological activities will aid in developing targeted therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Isoquinolin-8-ol, and how can researchers ensure reproducibility?

this compound synthesis typically involves cyclization of appropriate precursors (e.g., via Bischler-Napieralski or Pictet-Spengler reactions). To ensure reproducibility:

  • Document reaction conditions (solvent, temperature, catalysts) in detail, including deviations from literature protocols .
  • Characterize intermediates and final products using NMR, HPLC, and mass spectrometry. For new compounds, provide full spectral data and purity metrics (e.g., ≥95% by HPLC) .
  • Include step-by-step procedures in the main manuscript or supplementary materials, referencing established protocols with modifications clearly noted .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C, DEPT, 2D-COSY/HMBC) to confirm regiochemistry and substituent positions .
  • FT-IR to identify functional groups (e.g., hydroxyl or amine groups) .
  • Mass spectrometry (ESI-TOF or HRMS) for molecular weight validation .
  • X-ray crystallography (if crystals are obtainable) for unambiguous structural confirmation . Always compare data with literature values for known analogs and justify deviations .

Q. How should researchers address purity concerns in this compound samples?

  • Use HPLC or GC with standardized columns and detectors (e.g., C18 for polar derivatives) .
  • Report retention times, mobile phases, and detection limits.
  • Perform elemental analysis for new compounds to confirm stoichiometry .
  • For biological studies, validate purity thresholds (e.g., ≥98%) to avoid confounding results .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or biological activity data for this compound analogs?

  • Replicate experiments : Ensure consistency in synthetic conditions and analytical methods .
  • Cross-validate findings : Compare results across multiple techniques (e.g., NMR vs. X-ray) or independent labs .
  • Statistical analysis : Apply tools like ANOVA or regression modeling to identify outliers or confounding variables .
  • Re-examine assumptions : Confirm that biological assays (e.g., enzyme inhibition) use appropriate controls and buffer systems to avoid false positives .

Q. What strategies optimize reaction yields for challenging this compound derivatives?

  • Design of Experiments (DoE) : Use factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading) .
  • Computational modeling : Predict reaction pathways using DFT calculations (e.g., Gaussian or ORCA software) to identify kinetic/thermodynamic bottlenecks .
  • Alternative catalysts : Explore transition-metal catalysts (e.g., Pd, Ru) or organocatalysts for stereoselective syntheses .
  • In situ monitoring : Employ techniques like ReactIR or LC-MS to track intermediate formation .

Q. How can researchers design robust mechanistic studies for this compound’s biological activity?

  • Dose-response assays : Establish IC50/EC50 values across multiple cell lines or enzymatic systems .
  • Binding studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify ligand-protein interactions .
  • Omics approaches : Apply transcriptomics/proteomics to identify downstream targets .
  • Control experiments : Include knock-out models or competitive inhibitors to validate specificity .

Q. What methodologies are critical for computational studies of this compound’s electronic properties?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to correlate structure with reactivity .
  • MD simulations : Assess stability of ligand-target complexes in explicit solvent models (e.g., CHARMM or AMBER) .
  • Data validation : Compare computational results with experimental spectroscopic/kinetic data .

Q. Methodological Best Practices

Q. How should researchers structure a manuscript on this compound to meet rigorous journal standards?

  • Introduction : Contextualize the study within gaps in isoquinoline chemistry or pharmacology .
  • Methods : Detail synthetic protocols, instrumentation (make/model), and statistical tests .
  • Results : Use tables/figures to highlight trends (e.g., SAR tables for analogs) .
  • Discussion : Link findings to prior work, addressing limitations (e.g., low yield in specific reactions) .
  • Supplementary Data : Provide crystallographic files (CIF), raw spectral data, and computational input files .

Q. What ethical guidelines apply to publishing conflicting data on this compound’s properties?

  • Disclose all raw data and negative results in supplementary materials .
  • Avoid selective reporting; use tools like PRISMA for systematic reviews of prior literature .
  • Acknowledge funding sources and potential conflicts of interest .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Substituents on the isoquinolin-8-ol scaffold significantly alter its physicochemical and functional properties. Below is a comparative analysis of key derivatives:

Table 1: Structural and Property Comparison of this compound Derivatives

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Applications References
This compound (Parent compound) C₉H₇NO None 145.16 Baseline for comparison -
3-Methylthis compound C₁₀H₉NO Methyl at position 3 159.18 Enhanced lipophilicity; intermediate in synthesis
6-Methoxy-7-(4-methoxybenzyl)this compound C₁₈H₁₇NO₃ Methoxy (position 6), 4-methoxybenzyl (position 7) 295.34 Potential antimicrobial activity (inferred from fungal alkaloids)
[R,(-)]-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methylthis compound C₁₂H₁₅NO₃ Tetrahydro ring, dimethoxy (positions 6,7), methyl (position 1) 221.25 Improved stability; explored in neuropharmacology
3-Chlorothis compound C₉H₆ClNO Chloro at position 3 179.6 Electron-withdrawing effect; potential halogen bonding

Key Observations:

  • Lipophilicity: Methyl groups (e.g., 3-Methylthis compound) increase lipophilicity, enhancing membrane permeability .
  • Electron Effects : Methoxy groups (electron-donating) stabilize the aromatic system, while chloro substituents (electron-withdrawing) increase acidity of the hydroxyl group .
  • Steric Effects: Bulky substituents like 4-methoxybenzyl (in C₁₈H₁₇NO₃) may hinder intermolecular interactions but improve selectivity in biological targets .

Contrast with Quinolin-8-ol Derivatives

While structurally similar, quinolin-8-ol derivatives (e.g., 5-Methylquinolin-8-ol, Clioquinol) exhibit distinct behaviors:

  • Redox Properties: Quinolin-8-ol derivatives like 8-hydroxyquinoline (oxine) are known for redox activity in metal chelation, whereas this compound derivatives may prioritize steric interactions due to nitrogen positioning .
  • Pharmacology: Clioquinol (5-chloro-7-iodoquinolin-8-ol) is a clinically used antifungal agent, but analogous this compound compounds remain underexplored in medicine .

Properties

IUPAC Name

isoquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-9-3-1-2-7-4-5-10-6-8(7)9/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXWTPREILQLAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90322021, DTXSID50901679
Record name Isoquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90322021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_815
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50901679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3482-14-2
Record name 8-Isoquinolinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400234
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90322021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Hydroxyisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Isoquinolin-8-ol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72J7CX8ZET
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoquinolin-8-ol
Reactant of Route 2
Isoquinolin-8-ol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Isoquinolin-8-ol
Reactant of Route 4
Isoquinolin-8-ol
Reactant of Route 5
Reactant of Route 5
Isoquinolin-8-ol
Reactant of Route 6
Reactant of Route 6
Isoquinolin-8-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.